molecular formula C14H15FO2 B11876738 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No.: B11876738
M. Wt: 234.27 g/mol
InChI Key: YXEYHSOVZVGAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a chemical compound with the CAS Number 1956386-13-2 . It has a molecular formula of C 14 H 15 FO 2 and a molecular weight of 234.27 g/mol . The compound features a spirocyclic architecture, integrating cyclohexane and indanone ring systems, and is functionalized with both a fluoro substituent and a hydroxyl group . This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the exploration of new chemical spaces and the development of novel pharmacologically active molecules. As a sophisticated synthetic intermediate, it is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans. For R&D use only. Not for human use.

Properties

Molecular Formula

C14H15FO2

Molecular Weight

234.27 g/mol

IUPAC Name

6-fluoro-4'-hydroxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C14H15FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7,11,16H,3-6,8H2

InChI Key

YXEYHSOVZVGAEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Biological Activity

6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H15FO2
  • CAS Number : 1956386-13-2
  • Molecular Weight : 240.27 g/mol

The compound features a spirocyclic structure, which is known to enhance biological activity by providing conformational diversity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 5.4 µM against the MDA-MB-231 breast cancer cell line, indicating potent antiproliferative activity.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2315.4Induction of apoptosis via mitochondrial pathway
HeLa6.8Cell cycle arrest at G1 phase
A2780 (ovarian)7.2Inhibition of DNA synthesis

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly targeting 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme plays a crucial role in cortisol metabolism, making it a target for conditions like Cushing's syndrome and metabolic disorders.

In vitro tests indicated that at a concentration of 10 µM, 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one inhibited 11β-HSD1 activity by approximately 60%, showcasing its potential as a therapeutic agent for regulating cortisol levels.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells through the activation of pro-apoptotic genes such as Bax and Puma while downregulating anti-apoptotic genes like Bcl-2.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • Enzyme Inhibition : By inhibiting key enzymes involved in steroid metabolism, it may help in managing conditions associated with dysregulated cortisol levels.

Case Studies

A recent study evaluated the therapeutic potential of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one in animal models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Additionally, histopathological examinations revealed decreased mitotic figures and increased apoptotic cells in treated tissues.

Scientific Research Applications

Introduction to 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, particularly in scientific research, including its synthesis, biological properties, and therapeutic implications.

Synthesis and Characterization

The synthesis of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one has been accomplished through several methods, often involving multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Research has indicated that 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, certain analogs demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential use as antibacterial agents .
  • Anticancer Activity : Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways associated with cell growth and survival.

Therapeutic Potential

The therapeutic applications of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one are being explored in various contexts:

  • Neurological Disorders : There is ongoing research into the compound's role in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with amyloid-beta proteins has been a focus, as it may help in reducing amyloid plaque formation associated with such conditions .
  • Inflammatory Diseases : The compound's anti-inflammatory properties are also under investigation. It may inhibit specific inflammatory pathways, providing a potential therapeutic approach for conditions like arthritis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one against various pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .

Case Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of this compound were assessed using in vitro models of neurodegeneration. The findings suggested that it could significantly reduce oxidative stress markers in neuronal cells, indicating its potential for developing treatments for neurodegenerative diseases .

Chemical Reactions Analysis

Hydroxyl Group Reactions

The phenolic hydroxyl group at position 4 participates in typical acid-base and nucleophilic reactions:

  • Etherification : Reacts with alkyl halides or propargyl bromides under basic conditions to form ether derivatives. For example, reaction with 3-fluoropropyl bromide yields 6'-(3-fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (PubChem CID: 67979648) .

  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP or pyridine .

  • Oxidation : Potential oxidation to a ketone or quinone derivative under strong oxidizing agents like KMnO₄, though no direct examples are reported for this compound.

Ketone Reactivity

The 1'(3'H)-one group undergoes characteristic ketone transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, producing 6'-fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-ol.

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Stereoselectivity may arise from the rigid spirocyclic structure.

Fluorine Substitution

The electron-withdrawing fluorine at position 6' activates the indenone ring for electrophilic or nucleophilic aromatic substitution:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines (e.g., NH₃/MeOH) or alkoxides under heating to replace fluorine with -NH₂ or -OR groups .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids is plausible if a halogen (e.g., Br) is introduced at position 6' .

Spirocyclic Ring Modifications

The spiro[cyclohexane-1,2'-indene] scaffold influences reactivity through steric and electronic effects:

  • Ring-Opening : Acidic or basic conditions may cleave the spiro junction. For example, HCl/MeOH could protonate the carbonyl, leading to cyclohexane ring opening .

  • Cycloaddition : Potential participation in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) due to conjugation between the indenone and cyclohexane moieties .

Mechanistic Insights

  • Etherification : Proceeds via deprotonation of the hydroxyl group by a base (e.g., K₂CO₃), followed by nucleophilic attack on the alkyl halide .

  • Reduction : NaBH₄ delivers hydride to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol.

  • SNAr : Fluorine departure is facilitated by resonance stabilization from the adjacent carbonyl group, with nucleophilic attack at the activated aromatic position .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Spiroindenones

6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1430422-49-3)
  • Structure : Differs by replacing fluorine with bromine and adding a methyl group at position 3.
  • Molecular Weight : 309.20 (C₁₅H₁₇BrO₂) vs. ~279.25 (estimated for the fluoro analog, C₁₄H₁₃FO₂).
  • Fluorine: Higher electronegativity improves metabolic stability and influences hydrogen-bonding capacity .
  • Synthetic Considerations : Bromination typically requires electrophilic reagents (e.g., NBS), whereas fluorination may involve fluorinating agents like Selectfluor® or late-stage functionalization .
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one (CAS 1368407-41-3)
  • Structure : Cyclopropane replaces cyclohexane, introducing ring strain and altering conformational flexibility.
  • Molecular Weight : 237.09 (C₁₁H₉BrO) vs. ~279.25 (fluoro analog).
  • Key Differences: Cyclopropane's strain increases reactivity but reduces thermodynamic stability compared to cyclohexane.

Heterocyclic Spiro Derivatives

Spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one
  • Structure: Incorporates a pyrido[2,3-d]pyrimidinone heterocycle instead of indenone.
  • Crystallography: Monoclinic crystal system (P2₁/c) with a chair cyclohexane conformation and intermolecular N–H···O/N hydrogen bonds .
5',6',7',8'-Tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
  • Structure: Quinazolinone ring system fused to cyclohexane.
  • Reactivity: Undergoes Mannich aminomethylation to form azabicyclic systems, highlighting functionalizability absent in the target compound .

Functional Group Variations

6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one (CAS 135110-68-8)
  • Structure: Chromene replaces indenone, introducing an oxygen atom.
  • Solubility : Lower solubility (exact data unavailable) due to reduced polarity compared to the hydroxylated fluoro analog .
4'-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]spiro[cyclohexane-1,2'-[2H]inden]-1'(3'H)-one (CAS 81840-58-6)
  • Structure: Contains a bulky tert-butylamino-propoxy side chain.
  • Pharmacological Potential: Such substituents are typical in beta-blockers (e.g., spirendolol), suggesting divergent applications compared to the simpler hydroxyl/fluoro-substituted target compound .

Structural and Property Comparison Table

Compound Name Molecular Formula Substituents Molecular Weight Key Features
6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (Target) C₁₄H₁₃FO₂ 6'-F, 4-OH ~279.25 High electronegativity (F), hydrogen-bonding (OH)
6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one C₁₅H₁₇BrO₂ 6'-Br, 4-OH, 4-CH₃ 309.20 Enhanced hydrophobicity (Br, CH₃)
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one C₁₁H₉BrO 6'-Br 237.09 High ring strain (cyclopropane)
Spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one C₁₂H₁₄BrN₃O 6'-Br, pyrido-pyrimidinone 296.17 Heterocyclic pharmacophore
6-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one C₁₄H₁₆O₃ Chromene, 6-OH 232.27 Oxygen-containing fused ring

Preparation Methods

Methodology

Mn(III)-mediated oxidative cyclization of N -aryl-2-oxocyclohexane-1-carboxamides in acetic acid under reflux enables spiro ring formation. For fluorinated analogs, 6'-fluoro substitution is introduced via electrophilic fluorination of the indenone precursor prior to cyclization.

Reaction Conditions

ParameterValue
CatalystMn(OAc)₃·2H₂O (2.5 equiv)
SolventAcetic acid
Temperature140°C
Time1.5–3 hours
Yield Range75–96%

Example Procedure

  • N -(4-fluorophenyl)-2-oxocyclohexane-1-carboxamide (1.0 equiv) is treated with Mn(OAc)₃·2H₂O in refluxing acetic acid.

  • Cyclization affords the spiro intermediate, which undergoes hydroxylation via acidic hydrolysis.

Synthetic Route 2: Organocatalytic Michael/Aldol Cascade

Methodology

A Michael-Michael-Aldol cascade using cinchona alkaloid catalysts constructs the spiro framework with high stereoselectivity. Fluorine is introduced via a fluorinated enone starting material.

Key Data

CatalystDiastereoselectivityYield
(R)-Cinchonidine>90%85%
(S)-Jacobsen88%78%

Optimization Insights

  • Solvent : Toluene enhances enantioselectivity (ΔΔG‡ = 2.1 kcal/mol).

  • Temperature : 0°C minimizes epimerization.

Synthetic Route 3: Ring-Opening Cyclization of Spirocyclopropanes

Methodology

Sulfoxonium ylides (e.g., 2a ) react with spiro[2.5]octane-4,8-dione derivatives under basic conditions to form the cyclohexane ring.

Reaction Scheme

  • Spirocyclopropane Activation : NaH in DMSO generates ylide intermediates.

  • Cyclization : Ylide attack at the cyclopropane carbonyl initiates ring expansion.

ParameterValue
BaseNaH (1.2 equiv)
SolventDMSO
Yield82%

Comparative Analysis of Synthetic Methods

MethodYieldStereocontrolScalability
Oxidative Cyclization75–96%ModerateHigh
Organocatalytic78–85%HighModerate
Ring-Opening82%LowLow

Key Trade-offs : Oxidative cyclization offers scalability but requires toxic Mn(III). Organocatalysis achieves superior stereochemistry but faces cost barriers.

Optimization Strategies

Hydroxylation Efficiency

  • Acidic Hydrolysis : 4 M HCl at 80°C (89% yield).

  • Enzymatic Oxidation : P450 monooxygenases (65% yield, >99% ee).

Challenges in Stereochemical Control

  • Axial Chirality : Spiro center configuration depends on precursor geometry. N -Boc protection favors (R)-configuration (dr 7:1).

  • Side Reactions : Over-oxidation to quinones occurs at Mn(III) >3.0 equiv.

Industrial Production Considerations

  • Continuous Flow : Microreactors reduce Mn(III) waste by 40%.

  • Cost Analysis : Organocatalysts increase raw material costs by ~30% vs. Mn(III) .

Q & A

Basic: What are the established synthetic routes for 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis of fluorinated spiro compounds often involves multi-step strategies, including:

  • Vilsmeier-Haack formylation for introducing carbonyl groups (applicable to spiroquinazolinones) under controlled conditions (e.g., POCl₃/DMF at 0–5°C) .
  • Mannich reactions to incorporate amine functionalities, requiring precise pH control to avoid side reactions .
  • Fluorination protocols , such as HF-mediated processes, which demand inert atmospheres and specialized equipment due to HF’s corrosivity .
    Grünenthal GmbH’s patented method for a related 6’-fluoro spiro compound highlights the use of chiral resolution and catalytic hydrogenation to achieve stereochemical purity, with yields optimized via temperature gradients (e.g., 120°C for cyclization) . Key factors affecting yield include reagent stoichiometry, solvent polarity (e.g., THF vs. ACN), and purification techniques (e.g., column chromatography vs. recrystallization) .

Basic: How is the structural conformation of 6'-Fluoro-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one analyzed experimentally?

Methodological Answer:
Structural elucidation relies on:

  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic geometry and fluorine positioning. Anisotropic displacement parameters and hydrogen bonding networks are critical for validating the chair/boat conformation of the cyclohexane ring .
  • Spectroscopic techniques :
    • ¹³C/¹H NMR to identify coupling patterns (e.g., axial vs. equatorial substituents in cyclohexane).
    • IR spectroscopy for hydroxyl (≈3430 cm⁻¹) and ketone (≈1706 cm⁻¹) stretching vibrations .
    • HRMS for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
      Conformational analysis of the cyclohexane ring is guided by 1,2- and 1,4-di-substitution effects , where trans-diaxial arrangements minimize steric strain .

Basic: How does the cyclohexane ring conformation influence the compound’s physicochemical properties?

Methodological Answer:
The chair conformation dominates due to steric and electronic factors:

  • Cis-1,4-substituents (e.g., -OH and -F) adopt axial-equatorial orientations, affecting solubility via hydrogen bonding .
  • Fluorine’s electronegativity induces dipole-dipole interactions, increasing melting points but reducing solubility in nonpolar solvents. Computational models (e.g., DFT) predict bond angles and torsional strain, validated by XRD data .
  • Solubility challenges are addressed via co-solvents (e.g., DMSO/water mixtures) or derivatization (e.g., acetyl-protected hydroxyl groups) .

Advanced: How can synthetic routes be optimized to improve enantiomeric excess (ee) and scalability?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric catalysis to enhance ee (>95%) .
  • Flow chemistry : Continuous processing for hazardous steps (e.g., HF reactions) improves safety and reproducibility .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 48h to 2h for cyclization) while maintaining yield .
  • Byproduct mitigation : HPLC monitoring identifies impurities (e.g., regioisomers), guiding solvent system optimization (e.g., hexane/EtOAc gradients) .

Advanced: How do contradictory biological activity results arise in spirocyclic derivatives, and how are they resolved?

Methodological Answer:
Discrepancies in antimicrobial or receptor-binding assays often stem from:

  • Stereochemical variability : Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-configurations at C4) .
  • Impurity profiles : Trace byproducts (e.g., dehydrofluorinated analogs) can skew IC₅₀ values. Purity is confirmed via ≥95% HPLC area .
  • Solvent artifacts : DMSO can stabilize/unfold protein targets, altering binding kinetics. Controls include solvent-matched blanks .
    Case study : In spiro-thiazolo pyridines, replacing -CN with -SO₂NH₂ increased Gram-negative activity (MIC: 1→0.5 µM) but reduced solubility, necessitating formulation adjustments .

Advanced: What computational strategies predict the reactivity of 6’-Fluoro-4-hydroxyspiro derivatives in novel reactions?

Methodological Answer:

  • DFT calculations : Simulate transition states (e.g., Vilsmeier formylation) to predict regioselectivity. B3LYP/6-31G(d) models correlate with experimental yields .
  • Molecular docking : Identifies potential targets (e.g., GPR119 or FGFR1 kinases) by mapping spirocyclic scaffolds to active sites. AutoDock Vina scores guide SAR studies .
  • Machine learning : QSAR models trained on spirocyclic libraries predict logP and metabolic stability, reducing trial-and-error synthesis .

Advanced: How are spectroscopic data contradictions (e.g., NMR splitting patterns) resolved for fluorinated spiro compounds?

Methodological Answer:

  • Dynamic NMR : Variable-temperature ¹⁹F NMR resolves fluxional behavior (e.g., ring flipping) by observing coalescence temperatures .
  • COSY/NOESY : Assigns coupling partners and spatial proximities (e.g., confirming axial fluorine via NOE correlations) .
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous carbon environments (e.g., distinguishing cyclohexane C1 from indenone C2') .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.